REACTION_CXSMILES
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[CH:1]1[CH:2]=[CH:3][C:4]([N:7]2[CH2:12][CH2:11][NH:10][CH2:9][CH2:8]2)=[CH:5][CH:6]=1.[CH3:13][C:14]([C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)=[CH2:15].[Li]CCCC>>[C:4]1([N:7]2[CH2:8][CH2:9][N:10]([CH2:13][CH:14]([C:16]3[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=3)[CH3:15])[CH2:11][CH2:12]2)[CH:3]=[CH:2][CH:1]=[CH:6][CH:5]=1
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Name
|
|
Quantity
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0.34 mL
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Type
|
reactant
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Smiles
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C=1C=CC(=CC1)N2CCNCC2
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Name
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|
Quantity
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0.29 mL
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Type
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reactant
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Smiles
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CC(=C)C1=CC=CC=C1
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Name
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|
Quantity
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70 μL
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Type
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reactant
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Smiles
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[Li]CCCC
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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Column-chromatographic separation with ethyl acetate/n-hexane (3:1)
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Name
|
|
Type
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product
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Smiles
|
C1(=CC=CC=C1)N1CCN(CC1)CC(C)C1=CC=CC=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |